3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H9BrFN3 and its molecular weight is 306.138. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
Adenosine cyclic 3',5',-monophosphate phosphodiesterase inhibitors
This study involves the synthesis of 3-bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidines, including the subject compound, as potential cAMP phosphodiesterase inhibitors. The research highlights the sensitivity of phosphodiesterase isolated from beef heart tissue to changes in the alkyl group length in the pyrazolo[1,5-a]pyrimidine ring (Novinson et al., 1975).
Functional Fluorophores Synthesis
A study presents the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating novel functional fluorophores. The research demonstrated how pyrazolo[1,5-a]pyrimidines can be utilized in fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
X-Ray Diffractometry Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines, including 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, was determined using X-ray diffractometry. This study provides valuable insights into the crystal packing and intermolecular interactions of these compounds (Frizzo et al., 2009).
2. Biological Applications
Cyclometalated Heteroleptic Platinum(II) Complexes
Research on square planar cyclometalated heteroleptic platinum(II) complexes used 7-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine as a ligand. These compounds were explored for their potential in vitro antibacterial and cytotoxicity properties (Lunagariya, Thakor, Patel, & Patel, 2018).
Tumor Imaging with Positron Emission Tomography
A study synthesized 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for potential use in tumor imaging. The research provided comparative biological evaluations of these compounds for their effectiveness in positron emission tomography (Xu et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins.
Biochemical Pathways
Similar compounds have been reported to influence various cellular pathways, including those involved in inflammation and neuroprotection .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3/c1-8-12(14)13-16-7-6-11(18(13)17-8)9-2-4-10(15)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCIOPVYSPUVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326922 |
Source
|
Record name | 3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-02-8 |
Source
|
Record name | 3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.